Cas no 25613-12-1 (3beta-Hydroxy-lup-20(29)-en-28-al oxime)

3beta-Hydroxy-lup-20(29)-en-28-al oxime Chemical and Physical Properties
Names and Identifiers
-
- 3beta-Hydroxy-lup-20(29)-en-28-al oxime
-
- Inchi: 1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/b31-18+/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1
- InChI Key: GCYZHONUJBNDJH-UXEVJXGNSA-N
- SMILES: O[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@]1(C)[C@@H]2CC[C@@H]2[C@H]3[C@H](C(=C)C)CC[C@]3(/C=N/O)CC[C@@]12C
Computed Properties
- Exact Mass: 455.376329806g/mol
- Monoisotopic Mass: 455.376329806g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 33
- Rotatable Bond Count: 2
- Complexity: 848
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.8
- XLogP3: 8.4
3beta-Hydroxy-lup-20(29)-en-28-al oxime Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3beta-Hydroxy-lup-20(29)-en-28-al oxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA83036-10mg |
3β-hydroxy-lup-20(29)-en-28-al oxime |
25613-12-1 | ≥95% | 10mg |
$29.00 | 2024-04-20 | |
1PlusChem | 1P01LIV0-50mg |
3β-hydroxy-lup-20(29)-en-28-al oxime |
25613-12-1 | ≥95% | 50mg |
$198.00 | 2024-05-20 | |
A2B Chem LLC | BA83036-100mg |
3β-hydroxy-lup-20(29)-en-28-al oxime |
25613-12-1 | ≥95% | 100mg |
$248.00 | 2024-04-20 | |
1PlusChem | 1P01LIV0-10mg |
3β-hydroxy-lup-20(29)-en-28-al oxime |
25613-12-1 | ≥95% | 10mg |
$72.00 | 2024-05-20 | |
1PlusChem | 1P01LIV0-100mg |
3β-hydroxy-lup-20(29)-en-28-al oxime |
25613-12-1 | ≥95% | 100mg |
$342.00 | 2024-05-20 | |
A2B Chem LLC | BA83036-50mg |
3β-hydroxy-lup-20(29)-en-28-al oxime |
25613-12-1 | ≥95% | 50mg |
$131.00 | 2024-04-20 |
3beta-Hydroxy-lup-20(29)-en-28-al oxime Related Literature
-
Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
Additional information on 3beta-Hydroxy-lup-20(29)-en-28-al oxime
Comprehensive Analysis of 3beta-Hydroxy-lup-20(29)-en-28-al oxime (CAS No. 25613-12-1): Properties, Applications, and Research Insights
3beta-Hydroxy-lup-20(29)-en-28-al oxime (CAS No. 25613-12-1) is a bioactive lupane-type triterpenoid derivative that has garnered significant attention in pharmacological and phytochemical research. This compound belongs to the broader class of oxime derivatives, which are known for their versatile biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The structural uniqueness of this molecule, characterized by its lupane skeleton and oxime functional group, makes it a subject of interest for drug discovery and natural product chemistry.
In recent years, the demand for natural product-derived therapeutics has surged, driven by the growing preference for plant-based bioactive compounds over synthetic alternatives. Researchers and pharmaceutical developers are increasingly exploring triterpenoid derivatives like 3beta-Hydroxy-lup-20(29)-en-28-al oxime due to their low toxicity profiles and multifunctional biological effects. This aligns with the global trend toward sustainable medicine and green chemistry, where eco-friendly extraction and synthesis methods are prioritized.
The oxime group in 3beta-Hydroxy-lup-20(29)-en-28-al oxime plays a pivotal role in enhancing its bioavailability and target specificity. Oximes are widely recognized for their ability to form stable complexes with metal ions and modulate enzyme activity, making them valuable in medicinal chemistry and drug design. Studies suggest that this compound may interact with key cellular pathways, such as NF-κB signaling and apoptosis regulation, which are critical in managing chronic inflammatory diseases and certain cancers.
From a pharmacokinetic perspective, 3beta-Hydroxy-lup-20(29)-en-28-al oxime exhibits favorable absorption and distribution properties, as evidenced by preclinical trials. Its lipophilic nature allows for efficient cell membrane penetration, while the hydroxy and oxime functionalities contribute to its water solubility at physiological pH levels. These attributes make it a promising candidate for oral drug formulations and topical applications.
The compound’s potential applications extend beyond therapeutics. In the cosmeceutical industry, 3beta-Hydroxy-lup-20(29)-en-28-al oxime is being investigated for its anti-aging and skin-repairing properties. Its ability to scavenge free radicals and stimulate collagen synthesis aligns with the rising consumer demand for natural skincare ingredients. Additionally, its anti-inflammatory effects could benefit formulations targeting acne and rosacea.
Ongoing research is also exploring the synergistic effects of 3beta-Hydroxy-lup-20(29)-en-28-al oxime with other bioactive compounds, such as flavonoids and polyphenols, to enhance its efficacy. This approach is particularly relevant in the context of combination therapy, where multi-target interventions are increasingly favored for complex diseases like diabetes and neurodegenerative disorders.
In summary, 3beta-Hydroxy-lup-20(29)-en-28-al oxime (CAS No. 25613-12-1) represents a compelling example of how natural product chemistry can contribute to modern medicine and wellness. Its multifunctional bioactivity, coupled with its structural adaptability, positions it as a valuable compound for future research and development. As scientific interest in plant-derived therapeutics continues to grow, this molecule is poised to play a pivotal role in advancing precision medicine and sustainable healthcare solutions.
25613-12-1 (3beta-Hydroxy-lup-20(29)-en-28-al oxime) Related Products
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)


